molecular formula C10H8F2O B3015986 4,4-Difluoro-2,3-dihydronaphthalen-1-one CAS No. 1545673-43-5

4,4-Difluoro-2,3-dihydronaphthalen-1-one

Cat. No. B3015986
CAS RN: 1545673-43-5
M. Wt: 182.17
InChI Key: OVELXNJTHQQMPS-UHFFFAOYSA-N
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Description

4,4-Difluoro-2,3-dihydronaphthalen-1-one is a chemical compound with the molecular formula C10H8F2O. It’s a derivative of 3,4-dihydronaphthalen-1(2H)-one, which has been investigated as a potential active fragment in antitumor agents .


Synthesis Analysis

The synthesis of 3,4-dihydronaphthalen-1(2H)-one derivatives, which could be similar to the synthesis of 4,4-Difluoro-2,3-dihydronaphthalen-1-one, involves the Claisen–Schmidt condensation reaction . The structures of these derivatives were characterized by NMR, FTIR, and MS spectroscopy .

Scientific Research Applications

Anticancer Activity

4,4-Difluoro-2,3-dihydronaphthalen-1-one: derivatives have been studied for their potential as Bcl-2 inhibitors . Bcl-2 is a protein that regulates cell death (apoptosis), and its inhibition can induce the death of cancer cells, making these compounds promising for cancer therapy. The derivatives exhibit significant anticancer activities against various human neoplastic cell lines, including Hela, Hepg2, and K562, among others . Their cytotoxicity towards normal cell lines is lower than traditional chemotherapy drugs like DOX, indicating a potentially better safety profile .

Modulators of Allergic and Inflammatory Phenomena

Some derivatives of 4,4-Difluoro-2,3-dihydronaphthalen-1-one have been explored as novel modulators of allergic and inflammatory responses . These compounds could potentially be used to treat conditions characterized by excessive inflammation or allergic reactions, providing a new avenue for therapeutic intervention.

Inhibitors of Retinoic Acid-Metabolizing Enzymes

These derivatives are also being investigated as inhibitors of retinoic acid (RA)-metabolizing enzymes . This application is significant in the treatment of skin conditions and cancer, as retinoic acid plays a crucial role in cell differentiation and proliferation.

Boron Neutron Capture Therapy (BNCT)

Compounds containing the 4,4-Difluoro-2,3-dihydronaphthalen-1-one structure have been utilized in Boron Neutron Capture Therapy . BNCT is a type of radiation therapy used to treat cancer, which relies on boron-containing compounds that can capture neutrons and undergo nuclear reactions that destroy cancer cells.

Drug Transport Polymers

The derivatives of 4,4-Difluoro-2,3-dihydronaphthalen-1-one have been incorporated into feedback control drug transport polymers . These polymers can be used to deliver drugs in a controlled manner, enhancing the efficacy and reducing the side effects of treatments.

Bioimaging Agents

The photophysical properties of certain 4,4-Difluoro-2,3-dihydronaphthalen-1-one derivatives make them suitable as bioimaging agents . They can be used for both linear and nonlinear imaging, including two-photon absorption, which is valuable for deep tissue imaging and minimizing photodamage during the imaging process.

Mechanism of Action

The mechanism of action of 3,4-dihydronaphthalen-1(2H)-one derivatives involves their antitumor activities against human neoplastic cell lines . They exhibit obvious anticancer activities and their cytotoxicities for LO2 cell lines were lower than DOX, especially for certain derivatives . The inhibition activities against the Bcl-2 protein were evaluated and the result shows that lipophilic 3,4-dimethoxybenzylidene and 3,4-dihydronaphthalen-1(2H)-one could bind slightly to the active pockets of the Bcl-2 protein .

Future Directions

The future directions of research on 4,4-Difluoro-2,3-dihydronaphthalen-1-one and its derivatives could involve further investigation of their antitumor activities and their potential as Bcl-2 inhibitors . The development of Bcl-2 inhibitors has become one of the important strategies for treating malignant tumors . Therefore, 4,4-Difluoro-2,3-dihydronaphthalen-1-one and its derivatives could have significant potential in this area.

properties

IUPAC Name

4,4-difluoro-2,3-dihydronaphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c11-10(12)6-5-9(13)7-3-1-2-4-8(7)10/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVELXNJTHQQMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1=O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-2,3-dihydronaphthalen-1-one

CAS RN

1545673-43-5
Record name 4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-one
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